![molecular formula C17H25ClN2O2 B4748991 2-(4-chloro-2-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide](/img/structure/B4748991.png)
2-(4-chloro-2-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the reaction of specific chloroacetamide derivatives with various phenols or phenol derivatives in the presence of solvents like N,N-dimethylformamide (DMF) and catalysts such as anhydrous potassium carbonate. For instance, a similar compound, N-methyl-2-(4-phenoxyphenoxy)acetamide, was synthesized through a reaction involving N-methylchloroacetamide and 4-phenoxyphenol, achieving yields beyond 85% under optimal conditions, which includes reaction temperatures of 75-85°C and a reaction time of 4 hours (He Xiang-qi, 2007).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied through techniques such as crystallography, revealing details about their conformation and stability. For instance, the crystal structure of a similar H2-receptor antagonist was analyzed, showing the molecules' extended conformations and suggesting the importance of molecular conformation for its activity (Y. In et al., 1988).
Chemical Reactions and Properties
Chemical reactions involving compounds of similar structure can result in various derivatives, demonstrating a wide range of chemical behaviors. The reactions often involve interaction with aromatic amines or other reagents under specific conditions to yield novel scaffolds, elucidated through elemental and spectral analyses (Mahmoud Arafat et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit potent binding inhibition activity against certain receptors such as the corticotropin-releasing factor 1 (crf1) receptor .
Mode of Action
It is suggested that it may function similarly to artificial growth hormones . It can be absorbed by the roots, stems, and leaves of plants. In monocotyledonous plants, it is easily metabolized and loses its toxicity. Dicotyledonous plants cannot metabolize it, leading to leaf twisting, root deformation, and eventually death due to the loss of the ability to absorb water and nutrients .
Biochemical Pathways
It is known that similar compounds can affect a broad range of functional groups and transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It is noted that similar compounds are rapidly metabolized by human hepatic microsomes .
Result of Action
It is suggested that the compound may cause leaf twisting and root deformation in dicotyledonous plants, leading to their eventual death .
properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(1-propan-2-ylpiperidin-4-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-12(2)20-8-6-15(7-9-20)19-17(21)11-22-16-5-4-14(18)10-13(16)3/h4-5,10,12,15H,6-9,11H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQWRSSQAUUJCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2CCN(CC2)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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